![molecular formula C11H5BrN4 B8329604 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B8329604.png)
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The presence of bromine and nitrile groups in its structure makes it a versatile compound for various synthetic and research applications.
Preparation Methods
The synthesis of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-bromo-2-aminopyridine and 2-cyanopyridine can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products, and reduction reactions can be used to modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological systems .
Comparison with Similar Compounds
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile can be compared with other pyrrole derivatives such as:
3-Iodo-6-bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit various biological activities, making them useful for comparison in terms of reactivity and applications.
The uniqueness of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H5BrN4 |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-6-1-9-8-2-7(3-13)14-5-10(8)16-11(9)15-4-6/h1-2,4-5H,(H,15,16) |
InChI Key |
XTOBMPDPWTVRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C3=C(N2)C=NC(=C3)C#N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)
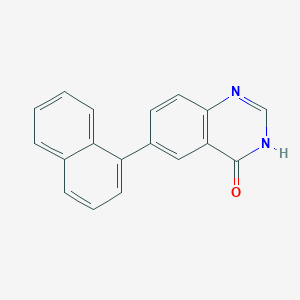

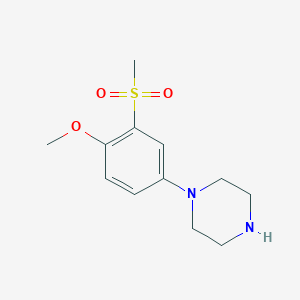
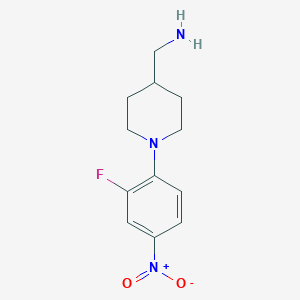

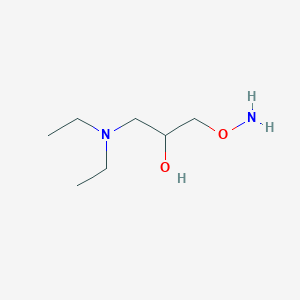
![11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride](/img/structure/B8329552.png)

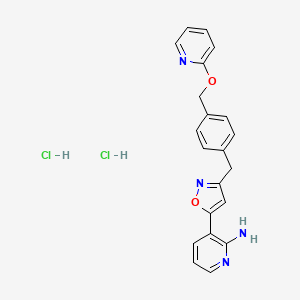


![1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]](/img/structure/B8329613.png)

